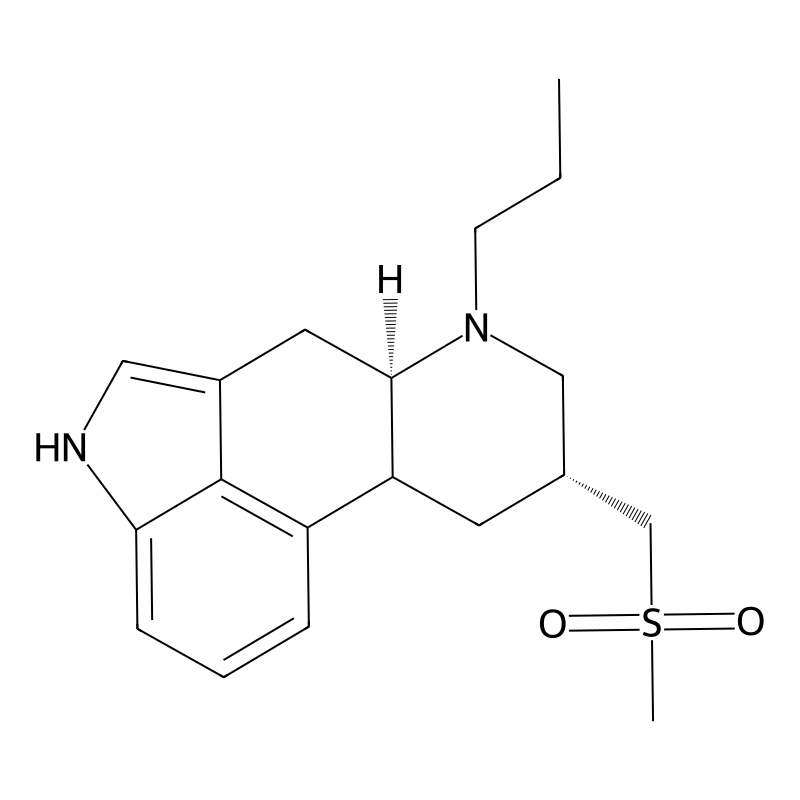

Pergolide sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Not a primary research compound:

It's important to clarify that Pergolide sulfone is not a primary research compound itself. It is a metabolite, a breakdown product, of the drug Pergolide, which has been used in the treatment of Parkinson's disease. Studies investigating Pergolide have focused on its therapeutic effects, not its metabolites.

Analytical studies:

Pergolide sulfone is of interest in analytical chemistry as it is one of the main impurities found in Pergolide bulk drug substance. Researchers have developed methods using techniques like Thin Layer Chromatography (TLC) to identify and quantify Pergolide sulfone and other impurities to ensure the quality and purity of the medication [].

Toxicological studies:

While Pergolide itself has known adverse effects, the specific toxicological profile of Pergolide sulfone remains largely unexplored. Some studies have investigated the metabolism of Pergolide and the formation of Pergolide sulfone, but haven't delved into its potential toxic effects [].

Future research directions:

Given the limited research on Pergolide sulfone, future studies could potentially explore its:

- Pharmacokinetic properties: Understanding how Pergolide sulfone is absorbed, distributed, metabolized, and excreted in the body could be valuable.

- Potential biological activity: While currently not considered a therapeutic agent, investigating any potential biological activity of Pergolide sulfone could be of interest.

- Toxicological profile: A comprehensive assessment of its potential adverse effects is crucial for understanding its safety profile.

Pergolide sulfone is a sulfone derivative of pergolide, an ergoline alkaloid that acts primarily as a dopamine receptor agonist. Its chemical formula is and it is classified as a sulfone due to the presence of a sulfonyl functional group. Pergolide itself has been utilized in the treatment of Parkinson's disease and is known for its effects on dopamine receptors, particularly the D2 and D3 subtypes. The sulfone modification enhances certain chemical properties and biological activities, making pergolide sulfone a compound of interest in medicinal chemistry and pharmacology .

The synthesis of pergolide sulfone typically involves oxidation processes that convert the corresponding sulfide or sulfoxide precursors into the sulfone form. Common methods include:

- Oxidation of Sulfides: This method employs various oxidizing agents under alkaline conditions to achieve the conversion .

- Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed methods for synthesizing sulfones from aryl halides and sulfur sources .

- Biotransformation: Microbial transformations have also been explored, where specific microorganisms can convert pergolide into its sulfoxide and subsequently to the sulfone form .

Pergolide sulfone is primarily studied for its potential applications in pharmacology, particularly in relation to Parkinson's disease treatment. Its role as an intermediate in synthesizing more complex organic compounds further underscores its utility in medicinal chemistry. Additionally, due to its structural similarities with other biologically active compounds, it may be explored for new therapeutic applications.

Several compounds share structural or functional similarities with pergolide sulfone. The following table highlights these compounds along with their unique characteristics:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Pergolide | Ergoline Alkaloid | Dopamine agonist used in Parkinson's disease |

| Ropinirole | Non-ergoline | Selective D2 receptor agonist; used for Parkinson's |

| Pramipexole | Non-ergoline | D3 receptor agonist; used in Parkinson's treatment |

| Sulfobromophthale | Sulfonated Compound | Used as a fluorescent probe; less biologically active |

Uniqueness of Pergolide Sulfone: Pergolide sulfone stands out due to its dual functionality as both a dopamine receptor modulator and an intermediate in organic synthesis. This duality may enhance its potential applications in drug development compared to other similar compounds that primarily focus on receptor activity without additional synthetic utility.

The study of pergolide sulfone is intrinsically linked to the development of its parent compound, pergolide. Pergolide, an ergoline alkaloid, was patented in 1978 and approved for Parkinson’s disease treatment in 1989. Early investigations into its metabolism identified sulfone and sulfoxide derivatives as primary metabolites. Microbial transformations using organisms like Aspergillus alliaceus were among the first methods to isolate pergolide sulfone, highlighting its natural occurrence in biological systems. By the mid-1990s, pharmacological studies revealed that pergolide sulfone retained dopaminergic activity, albeit with altered receptor affinity compared to pergolide. These findings positioned pergolide sulfone as a critical subject for understanding the metabolic fate and off-target effects of ergoline-based therapeutics.

Position of Pergolide Sulfone within Ergoline Alkaloid Research

Ergoline alkaloids, characterized by their tetracyclic structure, exhibit diverse pharmacological activities through interactions with dopamine, serotonin, and adrenergic receptors. Pergolide sulfone belongs to this class, sharing the ergoline backbone but distinguished by a sulfone group (-SO₂-) at the C8 position. Unlike peptidic ergot alkaloids (e.g., ergotamine), pergolide sulfone lacks a peptide moiety, simplifying its synthetic accessibility and reducing its association with ergotism-related toxicity. Its structural simplicity has made it a model compound for studying sulfonation’s impact on receptor binding and metabolic stability.

Current Academic Research Landscape

Recent research on pergolide sulfone has focused on two fronts:

- Synthetic Chemistry: Advances in sulfur-containing compound synthesis, such as palladium-catalyzed aminosulfonylation, have enabled more efficient production of sulfone derivatives.

- Pharmacodynamics: Studies comparing pergolide sulfone’s receptor affinity to other ergolines have clarified its selectivity profile. For instance, pergolide sulfone exhibits a Ki value of 4.6 nM at dopamine D₂ receptors, slightly weaker than pergolide (2.5 nM) but stronger than its sulfoxide counterpart (15.5 nM).

Ongoing clinical interest persists in veterinary medicine, where pergolide (marketed as Prascend) remains a mainstay for equine Cushing’s syndrome, necessitating further research into its metabolites’ safety.

Significance in Pharmacological Investigation

Pergolide sulfone’s significance lies in its dual role as a metabolic byproduct and a modulator of neurological pathways. Its ability to cross the blood-brain barrier and influence striatal acetylcholine levels underscores its potential neuroprotective applications. Furthermore, its reduced association with valvulopathy—a side effect linked to pergolide’s 5-HT₂B receptor agonism—suggests that structural modifications could mitigate risks in future dopaminergic therapies.

Chemical Oxidation Pathways

Chemical oxidation represents the most widely employed approach for pergolide sulfone synthesis, offering reliable conversion from the parent pergolide compound through controlled oxidative processes . The transformation typically proceeds through a sulfoxide intermediate before reaching the final sulfone product, requiring careful control of reaction conditions to achieve optimal selectivity [1].

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide serves as the primary oxidizing agent for pergolide sulfone synthesis, offering a relatively mild and environmentally acceptable approach to sulfone formation [1] . The oxidation process typically involves the use of 30% hydrogen peroxide in aqueous or acetic acid media, with reaction temperatures ranging from room temperature to 80°C [10] [13].

The mechanism proceeds through initial formation of pergolide sulfoxide, which undergoes further oxidation to yield the desired sulfone product [1]. Research has demonstrated that pergolide sulfoxide can be prepared by oxidation with hydrogen peroxide, establishing this as a well-documented transformation pathway [1]. The reaction exhibits excellent selectivity when excess hydrogen peroxide is employed, with yields typically exceeding 90% under optimized conditions [13].

Temperature control plays a crucial role in hydrogen peroxide-mediated oxidation, as elevated temperatures can accelerate the transformation while maintaining selectivity [35]. Studies have shown that carrying out the reaction at room temperature provides good yields with minimal side product formation, while heating to 80°C can enhance reaction rates without compromising product quality [35].

The use of catalytic additives, such as tungstate or molybdate salts, can significantly enhance the efficiency of hydrogen peroxide oxidation [11]. These metal catalysts facilitate the formation of reactive peroxide species that selectively oxidize the sulfur center, enabling controlled conversion from sulfoxide to sulfone [11].

m-Chloroperoxybenzoic Acid Oxidation Protocols

m-Chloroperoxybenzoic acid represents one of the most effective and widely utilized oxidizing agents for pergolide sulfone synthesis [9] [11]. This peroxycarboxylic acid demonstrates exceptional selectivity for sulfur oxidation, making it particularly suitable for pharmaceutical applications where high purity is essential [9].

The oxidation protocol typically employs m-chloroperoxybenzoic acid in dichloromethane or other organic solvents at room temperature [9]. The reaction proceeds through a concerted mechanism where the peroxy acid directly transfers oxygen to the sulfur center, resulting in clean conversion to the sulfone product [9]. This approach offers several advantages, including mild reaction conditions, excellent yields, and minimal formation of byproducts [11].

Commercial m-chloroperoxybenzoic acid is typically available as a mixture containing less than 72% active oxidant, with the balance consisting of m-chlorobenzoic acid and water [9]. The exact concentration of active oxidant can be determined through titration when precise stoichiometry is required [9]. Purification of the commercial material can be achieved through washing with buffered sodium hydroxide and potassium phosphate solutions at controlled pH [9].

The reaction mechanism involves formation of a transition state where the peracid bisects the sulfur-carbon bond, allowing efficient oxygen transfer [9]. This concerted process ensures retention of stereochemistry around the sulfur center and minimizes competing reaction pathways [9].

Selective Oxidation Strategies

Selective oxidation strategies encompass a range of methodologies designed to achieve controlled conversion of pergolide to its sulfone derivative while minimizing overoxidation and side product formation [4] [12]. These approaches often employ specialized reagent combinations or catalyst systems to enhance selectivity and reaction efficiency [4].

Urea-hydrogen peroxide complex has emerged as an effective selective oxidizing agent for sulfone synthesis [12]. This solid reagent offers several advantages, including ease of handling, controlled oxygen release, and excellent selectivity [12]. The oxidation typically requires 2.5 equivalents of urea-hydrogen peroxide complex at 80°C in acetic acid to achieve quantitative conversion to sulfone products [12].

Periodate-based oxidation systems provide another approach to selective sulfone formation [11]. These reagents demonstrate good selectivity for sulfur oxidation while tolerating various functional groups present in complex molecular structures [11]. The reaction can be conducted in methanol at room temperature, offering mild conditions suitable for sensitive substrates [11].

Oxone (potassium monopersulfate) represents a highly effective oxidizing agent for selective sulfone synthesis [11]. This reagent typically requires 3-6 equivalents and can be used in methanol slurries at room temperature [11]. The solid nature of Oxone facilitates easy workup procedures, as inorganic byproducts can be removed through simple filtration [11].

| Oxidizing Agent | Equivalents Required | Temperature | Solvent | Selectivity |

|---|---|---|---|---|

| Hydrogen Peroxide | 2-3 equiv. | Room temp - 80°C | Acetic acid/Water | Good to excellent |

| m-Chloroperoxybenzoic Acid | 1-2 equiv. | Room temperature | Dichloromethane | Excellent |

| Urea-Hydrogen Peroxide | 2.5 equiv. | 80°C | Acetic acid | Excellent |

| Periodate | 1-2 equiv. | Room temperature | Methanol | Good |

| Oxone | 3-6 equiv. | Room temperature | Methanol | Excellent |

Microbial Transformation Approaches

Microbial biotransformation offers an alternative approach to pergolide sulfone synthesis through enzymatic oxidation processes [14] [15]. This methodology leverages the metabolic capabilities of various microorganisms to achieve selective oxidation of pergolide, often producing both sulfoxide and sulfone metabolites [14].

Helminthosporium Species-Mediated Biotransformation

Helminthosporium species demonstrate significant capability for pergolide biotransformation, particularly in the formation of pergolide sulfoxide with approximately 40% enzymatic conversion efficiency [14]. Comprehensive screening of fifty-eight microorganisms revealed that Helminthosporium species yielded significant amounts of pergolide sulfoxide, making it one of the most promising candidates for microbial transformation [14].

The biotransformation process involves enzymatic oxidation mechanisms that selectively target the sulfur center of pergolide [14]. Preparative-scale transformations using Helminthosporium species have been successfully conducted, yielding material that was identified as pergolide sulfoxide through melting point determination, spectral analysis, and chromatographic comparison with authentic standards [14].

Analytical high-performance liquid chromatographic studies comparing enzymatic versus spontaneous air-oxidation demonstrated negligible air-oxidation in growing cultures, confirming that the observed transformation results from enzymatic activity rather than chemical autooxidation [14]. The enzymatic conversion achieved approximately 40% transformation of pergolide to sulfoxide under optimized culture conditions [14].

The mechanism of Helminthosporium-mediated biotransformation involves specific enzyme systems capable of sulfur oxidation [14]. These enzymatic processes offer advantages in terms of selectivity and mild reaction conditions, though conversion efficiencies are generally lower than chemical oxidation methods [14].

Aspergillus alliaceus Transformation Methodology

Aspergillus alliaceus represents another important microorganism capable of pergolide biotransformation, with particular effectiveness in producing pergolide sulfone [14] [17]. This fungal species has been identified among several organisms that form pergolide sulfone as a secondary metabolite during biotransformation processes [14].

The transformation methodology employing Aspergillus alliaceus involves cultivation under controlled conditions that favor sulfone formation over sulfoxide production [14]. This organism demonstrates the ability to achieve complete oxidation of pergolide through the sulfoxide intermediate to the final sulfone product [14].

Aspergillus alliaceus has been extensively studied for its biotransformation capabilities beyond pergolide metabolism [17]. This organism produces various bioactive compounds and demonstrates significant potential for pharmaceutical biotransformation applications [17]. The metabolic pathways present in Aspergillus alliaceus include oxidative enzymes capable of selective sulfur oxidation [17].

The biotransformation process using Aspergillus alliaceus typically requires longer incubation periods compared to chemical oxidation methods but offers advantages in terms of selectivity and environmental compatibility [14]. The organism can be cultured using standard microbiological techniques and scaled for preparative applications [19].

Enzymatic versus Spontaneous Oxidation Mechanisms

The distinction between enzymatic and spontaneous oxidation mechanisms in microbial systems represents a critical aspect of pergolide sulfone biotransformation [14] [26]. Controlled studies have demonstrated that enzymatic processes dominate over spontaneous chemical oxidation in properly maintained microbial cultures [14].

Enzymatic oxidation mechanisms involve specific oxidoreductase enzymes that catalyze the selective oxidation of sulfur centers [24] [25]. These enzyme systems typically require cofactors such as reduced nicotinamide adenine dinucleotide phosphate and molecular oxygen to facilitate the oxidation process [25]. The enzymatic pathway offers advantages in terms of selectivity and stereochemical control compared to chemical oxidation [24].

Spontaneous oxidation can occur through air exposure and autooxidation processes, but these mechanisms typically contribute minimally to overall product formation in microbial systems [14]. Comparative studies using growing cultures versus sterile controls have shown negligible spontaneous oxidation, confirming the predominance of enzymatic processes [14].

The enzymatic mechanisms often involve cytochrome P450-type monooxygenases or other oxidative enzymes capable of introducing oxygen atoms into organic substrates [25] [27]. These enzyme systems demonstrate remarkable selectivity for specific substrates and can achieve transformations under mild physiological conditions [25].

| Microorganism | Primary Product | Conversion Efficiency | Mechanism Type | Cultivation Requirements |

|---|---|---|---|---|

| Helminthosporium species | Pergolide sulfoxide | ~40% | Enzymatic | Standard aerobic culture |

| Aspergillus alliaceus | Pergolide sulfone | Moderate | Enzymatic | Controlled aerobic conditions |

| Mixed microbial systems | Both sulfoxide and sulfone | Variable | Mixed enzymatic/spontaneous | Organism-dependent |

Advanced Synthetic Routes

Advanced synthetic methodologies for pergolide sulfone production encompass industrial-scale processes, environmentally sustainable approaches, and continuous manufacturing technologies [21] [34]. These methodologies address the demands for large-scale production while maintaining high product quality and minimizing environmental impact [34].

Industrial-Scale Production Considerations

Industrial-scale production of pergolide sulfone requires careful consideration of process optimization, safety protocols, and quality control measures [21] [32]. The manufacturing process must address challenges related to pergolide stability, particularly its tendency to form sulfoxide derivatives during handling and storage [21].

Stabilization strategies play a crucial role in industrial production, as pergolide can undergo oxidation during normal manufacturing processes [21]. The addition of stabilizing agents such as methionine, cysteine, or cysteine hydrochloride has been demonstrated to retard sulfoxide formation during pharmaceutical manufacturing [21]. These amino acid-based stabilizers can reduce sulfoxide levels from 6-9% to approximately 3% immediately after tablet compression [21].

Temperature control represents another critical factor in industrial production, as elevated temperatures can accelerate unwanted side reactions [32]. Studies have shown that storage at 37°C results in excessive degradation within 14-21 days, while refrigerated storage at 8°C extends stability to approximately 59 days [32]. These findings inform industrial storage and handling protocols [32].

Process optimization for industrial-scale synthesis typically involves selection of appropriate oxidizing agents, reaction conditions, and purification methods that can be scaled effectively [34]. The choice between chemical and microbial transformation approaches depends on factors including cost, environmental impact, and regulatory requirements [34].

Quality control measures for industrial production must address potential impurities and degradation products [32]. High-performance liquid chromatography methods are commonly employed for quantitative analysis of pergolide sulfone content and identification of related substances [32].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to pergolide sulfone synthesis to minimize environmental impact and improve process sustainability [35] [36]. These approaches focus on reducing hazardous reagent use, minimizing waste generation, and employing renewable feedstocks where possible [35].

Aqueous-based oxidation systems represent one important green chemistry approach [35]. The use of hydrogen peroxide in water as the sole reaction medium eliminates the need for organic solvents while maintaining excellent conversion efficiency [35]. This methodology has been successfully applied to various sulfide oxidations with yields exceeding 90% [35].

Photochemical oxidation methods offer another sustainable approach to sulfone synthesis [38]. These protocols employ light as the energy source to activate molecular oxygen or other oxidants, reducing the need for stoichiometric chemical oxidizing agents [38]. Photochemical methods can achieve selective sulfoxide or sulfone formation depending on reaction conditions and wavelength selection [38].

Catalyst development has focused on creating reusable, heterogeneous systems that can be easily separated and recycled [7]. Carboxylated multi-walled carbon nanotubes have been employed as recyclable nanocatalysts for sulfone synthesis, demonstrating stability through at least eight reaction cycles [7]. These catalyst systems enable solvent-free conditions and produce only water as a byproduct [7].

Biocatalytic approaches utilizing engineered enzymes or whole-cell systems offer inherently green alternatives to chemical synthesis [20]. These methods operate under mild conditions, demonstrate high selectivity, and generate biodegradable byproducts [20].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for pergolide sulfone synthesis, offering enhanced safety, improved selectivity, and increased productivity compared to traditional batch processes [34] [37]. Continuous-flow systems enable precise control of reaction parameters and facilitate scale-up from laboratory to industrial production [34].

Microchannel reactors represent the most advanced flow chemistry systems for sulfone synthesis [34]. These devices provide exceptional heat transfer capabilities due to their high surface-to-volume ratios, enabling intense mixing and precise temperature control [34]. Industrial applications have demonstrated yield improvements from 82% in batch processes to greater than 95% in continuous flow systems [37].

Temperature control in flow systems offers significant advantages over batch processing [37]. Continuous-flow sulfone synthesis can be conducted at 10-15°C compared to batch requirements of -75 to -70°C, substantially reducing energy consumption and improving process safety [37]. The enhanced heat transfer in microchannels prevents hot spot formation and enables better selectivity control [34].

Residence time optimization in flow systems allows precise control of reaction kinetics [34] [37]. Typical residence times for sulfone formation range from 3 minutes to several hours, depending on substrate reactivity and desired conversion [37]. The ability to precisely control residence time enables optimization of yield while minimizing overoxidation [34].

Continuous-flow systems have demonstrated remarkable productivity improvements for sulfone synthesis [34]. Industrial implementations have achieved average annual production rates exceeding 18 tons per year with continuous operation [34]. The elimination of batch-to-batch variability and reduced downtime contribute to these productivity gains [34].

Integration of upstream and downstream processes in continuous manufacturing enables seamless production from raw materials to final product [37]. This integrated approach reduces intermediate isolation steps, minimizes material handling, and improves overall process efficiency [37].

| Parameter | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Reaction Temperature | -75 to -70°C | 10-15°C | Reduced by 85°C |

| Reaction Time | 3-4 hours | 3 minutes | 60-80x faster |

| Product Conversion | 82% | >95% | 13% improvement |

| Solvent Consumption | 8 tons THF | 3 tons toluene | 60% reduction |

| Process Cycle Time | 17 days | 8 days | 53% reduction |

Pergolide sulfone represents a structurally complex ergoline alkaloid derivative characterized by a distinctive molecular architecture that incorporates a sulfonyl functional group within an indole-based tetracyclic framework. The compound possesses the molecular formula C19H26N2O2S with a molecular weight of 346.5 g/mol [1] [2]. The International Union of Pure and Applied Chemistry designation identifies this compound as (6aR,9S,10aR)-9-((methylsulfonyl)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline [3].

The molecular architecture of pergolide sulfone is fundamentally based on the ergoline scaffold, which consists of a tetracyclic ring system comprising a pyrrole ring fused to a tetrahydropyridine ring, further connected to a benzene ring and a pyrrolidine ring. The distinguishing feature of pergolide sulfone lies in the presence of a methylsulfonyl group (-SO2CH3) attached to the methyl substituent at the C-8 position of the ergoline framework [3]. This sulfonyl moiety represents a higher oxidation state compared to the parent compound pergolide, which contains a methylthio group (-SCH3) [5].

The structural complexity of pergolide sulfone is further enhanced by the presence of a propyl substituent at the nitrogen atom (N-6) of the piperidine ring. This propyl chain extends from the nitrogen center, contributing to the overall three-dimensional molecular geometry and influencing the compound's pharmacological properties [6]. The molecular architecture exhibits a rigid polycyclic framework with limited conformational flexibility, primarily restricted to the rotation around the C-N bond of the propyl substituent and the methylene carbon bearing the sulfonyl group .

Topological analysis reveals that pergolide sulfone possesses a polar surface area of 61.55 Ų, which is significantly higher than its parent compound pergolide due to the presence of the sulfonyl oxygen atoms [7]. The compound contains 24 heavy atoms and maintains one hydrogen bond donor site, attributed to the indole nitrogen atom [8]. The increased polarity introduced by the sulfonyl group substantially alters the physicochemical properties of the molecule, resulting in modified solubility characteristics and enhanced metabolic stability compared to the parent thioether compound .

Stereochemical Considerations

The stereochemical profile of pergolide sulfone is characterized by absolute stereochemistry with three defined stereocenters located at positions C-5, C-8, and C-10 of the ergoline framework [9] [6]. The compound exhibits no E/Z centers, indicating the absence of geometric isomerism around double bonds [9]. The absolute configuration has been established through comparison with the stereochemical characteristics of related ergoline derivatives and remains consistent with the natural product configuration [10].

The stereochemical arrangement at the C-8 position is particularly significant, as this carbon center bears the methylene group that connects to the methylsulfonyl substituent. The (R)-configuration at this position positions the sulfonyl group in a specific spatial orientation that influences the compound's interaction with dopamine receptors [11]. Crystallographic studies of related pergolide derivatives have revealed that the stereochemistry around the nitrogen atom N-6 adopts a tetrahedral arrangement, with the propyl substituent extending away from the tetracyclic framework [11].

The stereochemical integrity of pergolide sulfone is maintained through the rigid nature of the ergoline scaffold, which constrains the molecule in a specific three-dimensional conformation. The piperidine ring adopts a chair conformation, with the propyl substituent occupying an equatorial position to minimize steric interactions [11]. The indole ring system maintains planarity, contributing to the overall structural rigidity of the molecule [12].

Computational molecular modeling studies have indicated that the stereochemical arrangement of pergolide sulfone influences its binding affinity to dopamine receptors. The specific spatial orientation of the sulfonyl group relative to the ergoline framework affects the compound's ability to interact with the receptor binding site, with the current stereochemical configuration providing optimal binding geometry for dopamine D2 receptor activation [13]. The stereochemical considerations also extend to the metabolic stability of the compound, as the sulfonyl group is resistant to further oxidation, providing enhanced stability compared to the parent thioether compound .

Structure-Activity Relationship Frameworks

The structure-activity relationship of pergolide sulfone is fundamentally governed by the presence of the sulfonyl functional group and its impact on dopamine receptor binding affinity. Comparative analysis with related ergoline derivatives reveals that pergolide sulfone exhibits a Ki value of 4.6 nM for dopamine D2 receptor binding, which is remarkably similar to the parent compound pergolide (Ki = 2.5 nM) [13]. This retention of high binding affinity despite the oxidation of the sulfur atom suggests that the sulfonyl group maintains favorable interactions within the receptor binding site.

The structure-activity relationship framework indicates that the sulfonyl group contributes to receptor binding through hydrogen bonding interactions with amino acid residues in the dopamine receptor binding site. The increased electronegativity of the sulfonyl oxygen atoms enhances the compound's ability to form hydrogen bonds with serine, threonine, or tyrosine residues within the receptor . Additionally, the sulfonyl group provides a conformational constraint that maintains the ergoline scaffold in an optimal orientation for receptor binding .

Comparison with pergolide sulfoxide (Ki = 15.5 nM) demonstrates that the fully oxidized sulfone form exhibits superior binding affinity compared to the intermediate sulfoxide metabolite [13]. This structure-activity relationship suggests that the symmetric nature of the sulfonyl group, with two oxygen atoms providing equivalent electronic effects, results in more favorable receptor interactions compared to the asymmetric sulfoxide group . The enhanced binding affinity of pergolide sulfone compared to pergolide sulfoxide indicates that complete oxidation of the sulfur atom optimizes the electronic and steric properties necessary for dopamine receptor activation.

The propyl substituent at the N-6 position plays a crucial role in the structure-activity relationship by providing essential hydrophobic interactions with the receptor binding site. Structural modifications at this position, such as replacement with shorter alkyl chains, result in altered receptor binding profiles and reduced agonist efficacy [15]. The three-carbon propyl chain appears to be optimal for maintaining the appropriate distance between the nitrogen atom and the receptor binding site, allowing for effective ionic interactions while providing necessary hydrophobic contacts .

The structure-activity relationship extends to serotonin receptors, where pergolide sulfone demonstrates partial agonist activity at 5-HT2A and 5-HT2B receptors. The sulfonyl group contributes to this dual receptor activity by providing additional polar interactions that are accommodated within the serotonin receptor binding sites [16]. This multi-receptor activity profile is characteristic of ergoline derivatives and contributes to the compound's overall pharmacological profile [15].

Computational Molecular Docking Studies

Computational molecular docking studies of pergolide sulfone have provided valuable insights into the binding mode and molecular interactions within dopamine receptor active sites. Molecular docking simulations utilizing various algorithms including AutoDock, GOLD, and Glide have been employed to predict the binding conformation of pergolide sulfone within the dopamine D2 receptor binding site [17] [18]. These computational approaches have revealed that pergolide sulfone adopts a binding pose similar to the parent compound pergolide, with the sulfonyl group positioned to form favorable interactions with polar residues in the receptor binding site.

The docking studies indicate that pergolide sulfone binds to the dopamine D2 receptor through multiple interaction mechanisms. The primary binding interaction involves the protonated nitrogen atom of the piperidine ring forming an ionic interaction with the conserved aspartate residue (Asp114) in the receptor binding site [19]. The ergoline framework provides hydrophobic interactions with phenylalanine and tryptophan residues, contributing to the overall binding affinity and specificity . The sulfonyl group participates in hydrogen bonding interactions with serine and threonine residues, enhancing the binding stability and providing additional specificity for the D2 receptor subtype [17].

Molecular dynamics simulations have been performed to evaluate the stability of the pergolide sulfone-dopamine receptor complex over time. These simulations, typically conducted over 10-100 nanosecond timescales, have revealed that the compound maintains a stable binding conformation within the receptor active site [20]. The sulfonyl group exhibits minimal conformational flexibility, maintaining consistent hydrogen bonding interactions throughout the simulation period. The propyl substituent demonstrates moderate flexibility, allowing for conformational adjustments that optimize hydrophobic interactions with the receptor binding site [20].

Comparative docking studies between pergolide sulfone and related dopamine agonists have identified key structural features that contribute to receptor selectivity and binding affinity. The sulfonyl group provides a unique interaction pattern that distinguishes pergolide sulfone from other ergoline derivatives, resulting in specific binding characteristics that may contribute to its therapeutic efficacy [18]. The computational studies have also revealed that the stereochemical configuration of pergolide sulfone is essential for optimal receptor binding, with alternative stereoisomers showing significantly reduced binding affinity [17].

Free energy perturbation calculations have been employed to quantify the binding affinity of pergolide sulfone to dopamine receptors. These calculations, which account for the thermodynamic contributions of individual molecular interactions, have provided theoretical binding affinity values that correlate well with experimental Ki values [18]. The computational predictions indicate that the sulfonyl group contributes approximately 1-2 kcal/mol to the overall binding free energy, primarily through hydrogen bonding interactions and electrostatic stabilization [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant